molecular formula C27H31ClO15 B192051 Pelargonin chloride CAS No. 17334-58-6

Pelargonin chloride

Cat. No.: B192051
CAS No.: 17334-58-6
M. Wt: 631.0 g/mol
InChI Key: DIRROHKULXIUCB-UHFFFAOYSA-N
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Description

Mechanism of Action

Pelargonin chloride, also known as Pelargonidin-3,5-O-diglucoside chloride, Pelargonin (glycoside), or Pelargonidin 3,5-diglucoside, is a compound of interest in the field of biochemistry due to its potential therapeutic properties .

Target of Action

This compound is an anthocyanin, a type of flavonoid that is present in fruits and vegetables as natural colorants . It has been found in dates and has been investigated for its anti-allergic properties

Mode of Action

It is known to display antioxidant and antigenotoxic properties . This suggests that it may interact with its targets to neutralize harmful free radicals and prevent damage to genetic material.

Biochemical Pathways

This compound is involved in the anthocyanin biosynthetic pathway . Anthocyanins are responsible for the red, purple, and blue colors in many fruits and vegetables. They are also known to have antioxidant properties, which can help protect cells from damage by harmful free radicals .

Pharmacokinetics

Like other anthocyanins, it is likely to be absorbed in the gut, distributed throughout the body, metabolized by the liver, and excreted in the urine .

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to its antioxidant and antigenotoxic properties . By neutralizing harmful free radicals, it can help protect cells from oxidative stress, which is associated with various diseases, including cancer and cardiovascular disease .

Action Environment

The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its antioxidant activity may be enhanced in the presence of other antioxidants. Additionally, factors such as pH, temperature, and light exposure can affect its stability .

Preparation Methods

Synthetic Routes and Reaction Conditions

Pelargonin chloride can be synthesized through the glycosylation of pelargonidin. The process involves the reaction of pelargonidin with glucose molecules in the presence of glycosyltransferase enzymes . The reaction typically occurs under mild acidic conditions to facilitate the attachment of glucose molecules to the pelargonidin structure.

Industrial Production Methods

Industrial production of pelargonidin 3,5-diglucoside often involves extraction from natural sources such as berries and pomegranates. The extraction process includes steps like solvent extraction, purification, and crystallization to isolate the compound in its pure form . Solvents such as methanol, ethanol, and water are commonly used in the extraction process .

Chemical Reactions Analysis

Types of Reactions

Pelargonin chloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Pelargonin chloride has a wide range of scientific research applications:

Comparison with Similar Compounds

Pelargonin chloride is compared with other anthocyanins such as cyanidin 3,5-diglucoside, delphinidin 3,5-diglucoside, and peonidin 3,5-diglucoside:

This compound stands out due to its unique combination of antioxidant, anti-inflammatory, and anti-cancer properties, making it a valuable compound for various applications.

Properties

IUPAC Name

2-[7-hydroxy-2-(4-hydroxyphenyl)-3-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromenylium-5-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol;chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H30O15.ClH/c28-8-17-19(32)21(34)23(36)26(41-17)39-15-6-12(31)5-14-13(15)7-16(25(38-14)10-1-3-11(30)4-2-10)40-27-24(37)22(35)20(33)18(9-29)42-27;/h1-7,17-24,26-29,32-37H,8-9H2,(H-,30,31);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DIRROHKULXIUCB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=C(C=C3C(=CC(=CC3=[O+]2)O)OC4C(C(C(C(O4)CO)O)O)O)OC5C(C(C(C(O5)CO)O)O)O)O.[Cl-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H31ClO15
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

631.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17334-58-6
Record name 3,5-bis(β-D-glucopyranosyloxy)-7-hydroxy-2-(4-hydroxyphenyl)-1-benzopyrylium chloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.037.584
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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